Paltusotine
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Overview
Description
Paltusotine is a selective somatostatin receptor type 2 agonist that is currently under development for the treatment of acromegaly and certain neuroendocrine tumors. It is a small molecule that is delivered orally and has shown promise in clinical trials for its ability to suppress growth hormone and insulin-like growth factor 1 levels in patients .
Preparation Methods
The synthesis of Paltusotine involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of quinoline and benzonitrile derivatives .
Chemical Reactions Analysis
Paltusotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Paltusotine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of somatostatin receptor agonists with their targets.
Biology: this compound is used in biological studies to understand its effects on cellular signaling pathways and hormone regulation.
Medicine: The primary application of this compound is in the treatment of acromegaly and neuroendocrine tumors. It has shown efficacy in clinical trials for reducing growth hormone and insulin-like growth factor 1 levels in patients.
Industry: This compound is being developed as a pharmaceutical product for the treatment of specific medical conditions
Mechanism of Action
Paltusotine exerts its effects by selectively binding to somatostatin receptor type 2. This binding inhibits the release of growth hormone and insulin-like growth factor 1, which are involved in the pathophysiology of acromegaly and certain neuroendocrine tumors. The molecular targets and pathways involved include the somatostatin receptor type 2 and downstream signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
Paltusotine is compared with other somatostatin receptor ligands such as octreotide and lanreotide. These compounds are also used in the treatment of acromegaly and neuroendocrine tumors. this compound has the advantage of being orally bioavailable, whereas octreotide
Properties
IUPAC Name |
3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33/h1-5,10-13,15,21,34H,6-9,31H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILNKWBALQPDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172870-89-0 |
Source
|
Record name | Paltusotine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172870890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paltusotine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16277 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paltusotine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IBD1GMD3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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